molecular formula C2H2Na2O2 B13760853 Disodium ethene-1,1-diolate CAS No. 534-12-3

Disodium ethene-1,1-diolate

Cat. No.: B13760853
CAS No.: 534-12-3
M. Wt: 104.02 g/mol
InChI Key: FUAHXHOQBWVWSC-UHFFFAOYSA-L
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Description

Disodium ethene-1,1-diolate is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of two sodium atoms and an ethene-1,1-diolate moiety, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium ethene-1,1-diolate can be synthesized through the reaction of an active methylene compound with carbon disulfide in the presence of sodium ethoxide . This reaction forms sodium ethene-1,1-bis(thiolates), which can then be reacted with dibromobutanes to yield the desired compound . The reaction is typically carried out in dimethylformamide (DMF) to ensure a homogeneous mixture and optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Disodium ethene-1,1-diolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of disodium ethene-1,1-diolate involves its reactivity with various electrophiles, leading to the formation of stable products. The compound’s unique structure allows it to interact with molecular targets, such as enzymes and receptors, thereby exerting its biological effects. The pathways involved in these interactions are still under investigation, but they likely involve the modulation of cellular processes through the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual sodium atoms and ethene-1,1-diolate moiety, which confer distinct reactivity and stability. This makes it a valuable compound for synthesizing complex organosulfur compounds and exploring new applications in various fields .

Properties

CAS No.

534-12-3

Molecular Formula

C2H2Na2O2

Molecular Weight

104.02 g/mol

IUPAC Name

disodium;ethene-1,1-diolate

InChI

InChI=1S/C2H4O2.2Na/c1-2(3)4;;/h3-4H,1H2;;/q;2*+1/p-2

InChI Key

FUAHXHOQBWVWSC-UHFFFAOYSA-L

Canonical SMILES

C=C([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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